molecular formula C9H12ClNO2S B1438402 N-benzyl-N-ethylsulfamoyl chloride CAS No. 1152562-19-0

N-benzyl-N-ethylsulfamoyl chloride

Cat. No. B1438402
M. Wt: 233.72 g/mol
InChI Key: IFVCKRCHZHGOEL-UHFFFAOYSA-N
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Description

“N-benzyl-N-ethylsulfamoyl chloride” is a chemical compound with the molecular formula C9H12ClNO2S . It has a molecular weight of 233.72 . This compound has been widely used in various fields of research and industry, such as in the synthesis of pharmaceuticals and neuropeptides.


Molecular Structure Analysis

The IUPAC name for “N-benzyl-N-ethylsulfamoyl chloride” is benzyl (ethyl)sulfamoyl chloride . The InChI code for this compound is 1S/C9H12ClNO2S/c1-2-11 (14 (10,12)13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .

Scientific Research Applications

Oxidative Conversion to Sulfonyl Chlorides

N-benzyl-N-ethylsulfamoyl chloride has been studied for its potential in the oxidative conversion of sulfur compounds to corresponding arenesulfonyl chlorides. This process is valuable due to the wide range of biological and pharmaceutical activities associated with sulfonyl chlorides, including the inhibition of carbonic anhydrase. A study highlighted the efficiency of related compounds in providing convenient access to a variety of aryl or heteroarylsulfonyl chlorides under mild conditions (Veisi et al., 2011).

Photolysis in Organic Chemistry

Benzyl chloride, a related compound to N-benzyl-N-ethylsulfamoyl chloride, has been explored in the context of photolysis. This process involves the decomposition of benzyl chloride vapor in the presence of other compounds like ethane or butane, leading to the formation of various products through radical reactions. Such studies contribute to understanding the photochemical reactions of benzyl derivatives (Ichimura & Mori, 1972).

Synthesis of Anticancer and Antioxidant Compounds

Research has been conducted on the synthesis of new benzene sulfonamide drugs with potential anticancer and antioxidant effects. These compounds are synthesized using benzene sulfonyl chloride, a compound structurally related to N-benzyl-N-ethylsulfamoyl chloride. The synthesized derivatives showed significant anticancer effects against specific cell lines, highlighting the importance of such compounds in the development of new therapeutic agents (Mohamed et al., 2022).

properties

IUPAC Name

N-benzyl-N-ethylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-2-11(14(10,12)13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVCKRCHZHGOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethylsulfamoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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